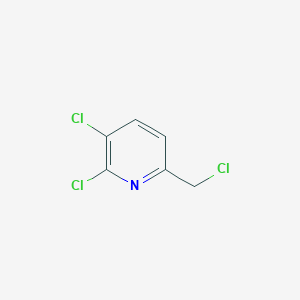
1-(2,5-Difluoropyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluoropyridin-3-yl)ethanol is a chemical compound characterized by a pyridine ring substituted with fluorine atoms at the 2 and 5 positions and an ethanolic hydroxyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-3-yl)ethanol can be synthesized through several methods, including:
Halogenation and Reduction: Starting with 2,5-difluoropyridine, halogenation at the 3 position followed by reduction can yield the desired compound.
Grignard Reaction: Reacting 2,5-difluoropyridine with ethyl magnesium bromide followed by hydrolysis can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-difluoropyridin-3-yl)ethanone.
Reduction: The compound can be reduced to form 1-(2,5-difluoropyridin-3-yl)ethanamine.
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles under different conditions
Major Products Formed:
Oxidation: 1-(2,5-difluoropyridin-3-yl)ethanone
Reduction: 1-(2,5-difluoropyridin-3-yl)ethanamine
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2,5-Difluoropyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,5-Difluoropyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparación Con Compuestos Similares
2,5-Difluoropyridine
1-(2,5-Difluoropyridin-3-yl)ethanone
1-(2,5-Difluoropyridin-3-yl)ethanamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
1505516-31-3 |
|---|---|
Fórmula molecular |
C7H7F2NO |
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
1-(2,5-difluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |
Clave InChI |
VSHXUPVCLGZGOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)

![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)

